3,5-Dinitroanisole

Overview

Description

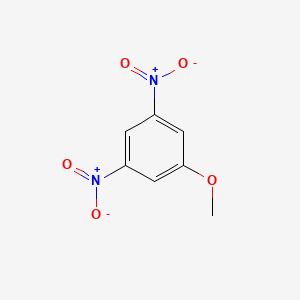

3,5-Dinitroanisole is an organic compound with the molecular formula C7H6N2O5. It is characterized by the presence of two nitro groups (-NO2) and a methoxy group (-OCH3) attached to a benzene ring. This compound is known for its applications in various fields, including its use as an intermediate in the synthesis of dyes, pharmaceuticals, and explosives .

Mechanism of Action

Target of Action

It is known that nitro compounds like 3,5-dinitroanisole often interact with various cellular components, leading to a range of biological effects .

Mode of Action

This compound is a nitro compound that undergoes reduction with hydrogen peroxide and an electron donor to form 3,5-dinitrobenzoic acid . This reduction process is a key part of its mode of action.

Biochemical Pathways

It is known that the reduction of nitro compounds can lead to the formation of radical anions, which can further decompose and affect various biochemical pathways .

Result of Action

This compound has been shown to inhibit cancer cell growth in vitro and in vivo . This suggests that the compound’s action results in molecular and cellular effects that suppress the proliferation of cancer cells.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of hydrogen peroxide and an electron donor is necessary for the compound to undergo reduction . Additionally, the compound’s action may be influenced by the pH, temperature, and other conditions of its environment.

Biochemical Analysis

Biochemical Properties

3,5-Dinitroanisole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to inhibit cancer cell growth by binding to ribosomes and blocking protein synthesis . Additionally, this compound can bind to DNA and cause strand breaks at sites sensitive to alkylations, releasing nitric oxide radicals . These interactions highlight its potential as an anticancer agent.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by disrupting protein processing, ABC transporters, and several signal transduction pathways . In cancer cells, this compound inhibits the production of nucleic acids and protein synthesis, leading to reduced cell proliferation and increased apoptosis . These effects are crucial for its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It undergoes reduction with hydrogen peroxide and an electron donor to form 3,5-dinitrobenzoic acid . This compound also inhibits protein synthesis by binding to ribosomes and blocking the formation of proteins . Furthermore, this compound can bind to DNA, causing strand breaks and releasing nitric oxide radicals, which contribute to its anticancer activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that intersystem crossing from the excited singlet states of this compound into their lowest triplet state is completed on a subnanosecond timescale . The lifetime of the triplet state varies significantly depending on the concentration of hydrogen bonding solvents, which affects the rate of dissociation of hydrogen bonds between the solvent and the excited solute . These findings are essential for understanding the stability and degradation of this compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at higher doses, this compound exhibits saturable metabolism in rats . In male Sprague-Dawley rats, high doses of this compound led to reduced body mass gain, decreased mass of the testes, degeneration and atrophy of testicular seminiferous tubules, and decreased mass and aspermia of the epididymides . These findings highlight the importance of dosage in determining the compound’s effects and potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation by fungi, producing metabolites resulting from nitroreduction, demethylation, acetylation, hydroxylation, malonylation, and sulfation . These metabolic pathways are crucial for understanding the compound’s fate in biological systems and its potential environmental impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules . Understanding these processes is essential for determining the compound’s bioavailability and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These factors are crucial for understanding how this compound exerts its effects at the subcellular level and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dinitroanisole can be synthesized through the nitration of anisole. The process involves the reaction of anisole with a nitrating mixture, typically composed of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3 and 5 positions on the benzene ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors. The process begins with the addition of anisole to a nitrating mixture under controlled temperature conditions. The reaction mixture is then stirred and maintained at a specific temperature to achieve the desired product. After the reaction is complete, the mixture is neutralized, and the product is isolated through filtration and purification steps .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dinitroanisole undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The methoxy group can be substituted by nucleophiles in the presence of a suitable catalyst.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 3,5-Diaminoanisole.

Substitution: Various substituted anisole derivatives.

Oxidation: Oxidized products depending on the specific oxidizing agent used.

Scientific Research Applications

3,5-Dinitroanisole has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in pharmaceutical formulations.

Industry: Utilized in the production of explosives and other industrial chemicals .

Comparison with Similar Compounds

2,4-Dinitroanisole: Another dinitroanisole isomer with similar applications but different reactivity and properties.

3-Nitro-1,2,4-triazol-5-one: An insensitive munition compound with different chemical structure and properties.

Nitroguanidine: Another insensitive munition compound with distinct chemical and physical properties .

Uniqueness of 3,5-Dinitroanisole: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. Its applications in various fields, including its use as an intermediate in the synthesis of dyes, pharmaceuticals, and explosives, highlight its versatility and importance in scientific research and industrial applications .

Biological Activity

3,5-Dinitroanisole (3,5-DNA) is a nitroaromatic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, cellular effects, and implications in various biological contexts, supported by data tables and relevant case studies.

Target Interactions

3,5-DNA interacts with various cellular components, affecting multiple biochemical pathways. Nitro compounds like 3,5-DNA are known to undergo reduction reactions, particularly with hydrogen peroxide and electron donors, leading to the formation of 3,5-dinitrobenzoic acid. This reduction process can generate radical anions that influence cellular function and viability.

Biochemical Pathways

The compound has been shown to inhibit cancer cell growth in vitro and in vivo. Its mechanism involves binding to ribosomes and disrupting protein synthesis, which is critical for cell proliferation. Additionally, 3,5-DNA affects ABC transporters and several signal transduction pathways, thereby altering normal cellular processes.

Cellular Effects

Inhibition of Cancer Cell Growth

Research indicates that 3,5-DNA exhibits significant anticancer properties. In laboratory settings, it has been observed to inhibit the growth of various cancer cell lines by interfering with protein synthesis and cellular metabolism. The compound's efficacy is influenced by environmental factors such as the presence of hydrogen peroxide.

Genotoxicity Studies

Genotoxicity assessments reveal that 3,5-DNA can induce mutations in bacterial strains such as Salmonella typhimurium. Studies have shown that it is mutagenic at specific concentrations without metabolic activation, indicating its potential risk as a genotoxic agent .

Case Study 1: Antifungal Activity

A study investigated the antifungal properties of derivatives from 3,5-dinitrobenzoic acid related to 3,5-DNA. Among the tested compounds, ethyl 3,5-dinitrobenzoate demonstrated potent antifungal activity against Candida albicans (MIC = 125 µg/mL) and other strains. This suggests that modifications of the parent compound could enhance its biological activity against fungal pathogens .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted on 2,4-dinitroanisole (DNAN), a related compound. This study highlighted the metabolic transformation of DNAN under aerobic conditions by specific Bacillus strains. The findings indicated that DNAN could be biotransformed into less toxic metabolites, which may also apply to 3,5-DNA due to structural similarities .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth | |

| Antifungal | Effective against Candida species | |

| Genotoxicity | Induces mutations in bacterial strains |

Table 2: Genotoxicity Results for 3,5-Dinitroaniline (analogous compound)

| Test System | Concentration Tested (µg/plate) | Result without Activation | Result with Activation |

|---|---|---|---|

| Salmonella typhimurium TA98 | 0 - 40 | Positive | Positive |

| Salmonella typhimurium TA100 | 0 - 40 | Positive | Positive |

Properties

IUPAC Name |

1-methoxy-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMLGCBMOMNGCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063778 | |

| Record name | Benzene, 1-methoxy-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5327-44-6 | |

| Record name | 1-Methoxy-3,5-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5327-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methoxy-3,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005327446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dinitroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-3,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-methoxy-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dinitroanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LFZ5SGR6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.